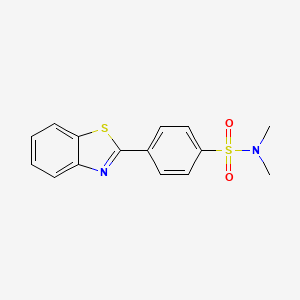

4-(1,3-苯并噻唑-2-基)-N,N-二甲基苯基-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazoles are organic compounds containing a benzene fused to a thiazole ring. They are found in various marine and terrestrial natural compounds and are widely used due to their pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazoles can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . For a similar compound, 4-(1,3-Benzothiazol-2-yl)-N-octyl-1-piperazinecarbothioamide, the molecular formula is C20H30N4S2 and the average mass is 390.609 Da .Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary. For instance, 4-(1,3-Benzothiazol-2-yl)-N-octyl-1-piperazinecarbothioamide has a density of 1.2±0.1 g/cm3, boiling point of 519.2±60.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C .科学研究应用

抗菌應用

含有苯並噻唑部分和磺胺基團的新型化合物顯示出有希望的抗菌特性。這些化合物被合成並評估其對一系列微生物菌株的有效性。抗菌活性歸因於苯並噻唑和磺胺組分的結構特徵,它們與細菌酶或 DNA 相互作用,抑制微生物生長 (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010)。

抗癌活性

對混合配體銅(II)-磺胺配合物的研究揭示了磺胺衍生物對 DNA 結合、DNA 切割、遺傳毒性和抗癌活性的影響。這些配合物顯示出與小牛胸腺 DNA 結合的傾向,並對人腫瘤細胞表現出顯著的抗增殖活性。磺胺的結構在確定與 DNA 的相互作用和隨後的生物學效應中起著至關重要的作用 (González-Álvarez et al., 2013)。

血管內皮生長因子受體 2 (VEGFR-2) 抑制

攜帶生物活性部分的磺胺衍生物已被研究其作為 VEGFR-2 抑制劑的潛力,為靶向癌症提供了一種新方法。這些化合物顯示出對 VEGFR-2(腫瘤血管生成的關鍵因素)的顯著抑制作用,表明它們在癌症治療策略中的效用 (Ghorab et al., 2016)。

抗驚厥活性

苯並噻唑偶聯磺胺衍生物已被合成並評估其抗驚厥活性。這些化合物被篩選出作為抗驚厥藥在癲癇模型中的潛力,顯示出有希望的結果。該研究強調了苯並噻唑磺胺在開發癲癇新治療劑中的潛力 (Khokra et al., 2019)。

腐蝕抑制

苯並噻唑衍生物還因其在腐蝕抑制中的應用而被探索,特別是保護酸性環境中的碳鋼。這些化合物表現出高的抑制效率,粘附在金屬表面並形成防止腐蝕的保護屏障。這些抑制劑的有效性使其適用於對耐腐蝕性至關重要的工業應用 (Hu et al., 2016)。

作用机制

While the specific mechanism of action for “4-(1,3-benzothiazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide” is not available, benzothiazoles have been studied for their potential biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and as inhibitors of several enzymes .

安全和危害

未来方向

属性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S2/c1-17(2)21(18,19)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)20-15/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXQHXTWWYQIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2849683.png)

![1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2849696.png)

![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2849699.png)